

Application Notes & Protocols: 2,4-Dimethyl-1Hpyrrole-3-carboxamide in Drug Design

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Compound of Interest

Compound Name: 2,4-Dimethyl-1h-pyrrol-3-ol

Cat. No.: B15311014

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,4-dimethyl-1H-pyrrole-3-carboxamide scaffold is a privileged heterocyclic structure that serves as a fundamental building block in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile functionalization, making it a cornerstone for the development of a wide array of therapeutic agents.[3][4] This pyrrole framework is integral to the structure of numerous compounds with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5] Its significance is underscored by its presence in clinically successful drugs, most notably the multi-targeted tyrosine kinase inhibitor, Sunitinib.[6] These application notes provide an overview of the role of 2,4-dimethyl-1H-pyrrole-3-carboxamide in drug design, summarizing key applications, biological activities, and relevant experimental protocols.

Applications in Drug Design

The pyrrole-3-carboxamide scaffold is a versatile template for designing enzyme inhibitors and other bioactive molecules.[4] Its ability to form key hydrogen bonds and orient substituents into protein binding pockets makes it particularly valuable for targeting kinases.[7]

2.1. Tyrosine Kinase Inhibitors

Methodological & Application





The most prominent application of this scaffold is in the development of tyrosine kinase inhibitors.[8][9] Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a critical intermediate in the synthesis of Sunitinib (SU11248), a potent oral multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[9][10] Sunitinib and its analogs function by inhibiting multiple RTKs, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[8][11]

Derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxamide have been developed as potent, ATP-competitive inhibitors of several kinases, including:

- VEGFR-2[5][8]
- PDGFR-β[8][11]
- Fibroblast Growth Factor Receptor 1 (FGFR1)[11]
- Kit family members[11]
- Transforming growth factor β-activated kinase 1 (TAK1)[12]
- Enhancer of zeste homolog 2 (EZH2)[13]

2.2. Anticancer and Antiproliferative Agents

Beyond specific kinase inhibition, various derivatives have demonstrated broad antiproliferative activity. Molecular hybridization strategies have been used to create novel pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives.[5] Several of these compounds have shown significant growth inhibition against a panel of cancer cell lines. [5][14] In silico studies, including molecular docking, often suggest that these compounds bind effectively to the ATP-binding site of kinases like VEGFR-2, explaining their anticancer potency. [5]

2.3. Antimicrobial and Antiviral Agents

The versatility of the scaffold extends to the development of antimicrobial and antiviral agents.



- Antimicrobial: Certain novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and screened for in vitro antimicrobial activity.[15]
- Antiviral: In the search for treatments for COVID-19, a set of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines featuring a terminal carboxamide fragment was designed. Several of these derivatives showed potent inhibitory activity against the SARS-CoV-2 main protease (Mpro). [7][16][17]

Data Presentation: Biological Activity of Derivatives

The following tables summarize the quantitative data for various 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives.

Table 1: Tyrosine Kinase Inhibition Profile

Compound	Target Kinase	IC50 Value	Reference
SU11248 (Sunitinib)	VEGF-R2, PDGF-Rβ	Not specified	[8]
SU11652	PDGFRβ	3 nM	[11]
SU11652	VEGFR2	27 nM	[11]
SU11652	FGFR1	170 nM	[11]
SU11652	EGFR	>20 μM	[11]

| Pyrazoline Conjugate | VEGFR-2 | Binding Affinity: -9.5 kcal/mol |[5] |

Table 2: Anticancer and Antiviral Activity



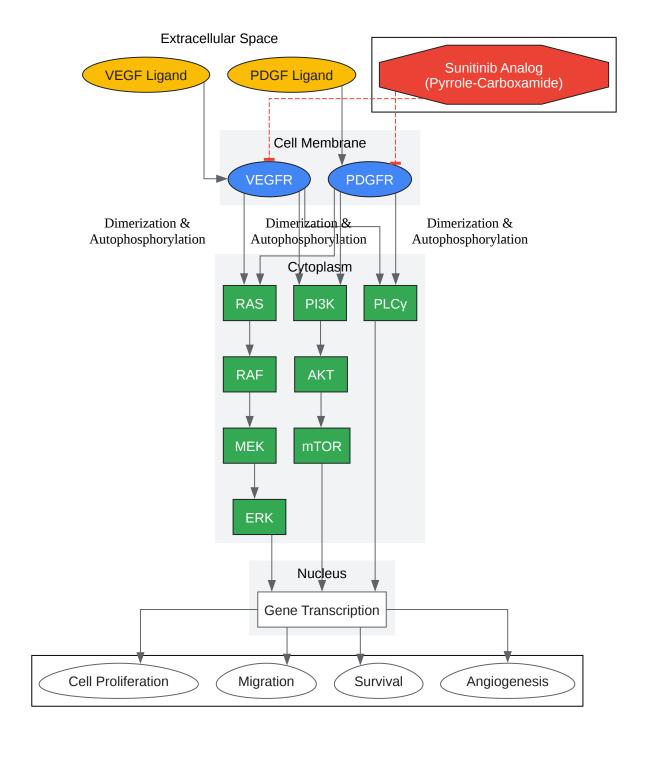
Compound Series	Target/Assay	Activity	Concentration	Reference
Pyrazoline Conjugates	NCI-60 Screen	50.21–108.37% growth inhibition	10 μΜ	[5]
Pyridopyrrolopyri midine (cpd 29)	SARS-CoV-2 Mpro	IC50: 3.22 μM	N/A	[16][17]

| Pyridopyrrolopyrimidine (cpd 25) | SARS-CoV-2 Mpro | IC50: 5.42 μM | N/A |[16][17] |

Key Signaling Pathway: VEGFR/PDGFR Inhibition

Sunitinib and its analogs primarily exert their anti-angiogenic and antitumor effects by inhibiting the VEGFR and PDGFR signaling pathways. These pathways are critical for endothelial cell proliferation, migration, and survival, as well as for the recruitment of pericytes to newly forming blood vessels. Inhibition of these receptors blocks the downstream signaling cascades, ultimately leading to a reduction in tumor vascularization and growth.





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VEGFR/PDGFR signaling pathway inhibited by pyrrole-carboxamide analogs.



Experimental Protocols

5.1. Protocol: Synthesis of a 5-Indolinone-Substituted 2,4-Dimethyl-1H-pyrrole-3-carboxamide Derivative

This protocol describes a general synthesis for a Sunitinib-like molecule, involving a Knoevenagel condensation between a pyrrole aldehyde and an oxindole.

Workflow Diagram



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General workflow for synthesis of indolinone-pyrrole derivatives.

Methodology:

- Formylation (Vilsmeier-Haack Reaction):
 - To a solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1 eq.) in anhydrous dichloromethane (DCM), add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise at 0 °C under a nitrogen atmosphere.
 - Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise, maintaining the temperature at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
 - Carefully quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.
 - Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3carboxylate.[15]



· Saponification:

- Dissolve the formyl-pyrrole ester from the previous step in a mixture of ethanol and water.
- Add potassium hydroxide (KOH, 2-3 eq.) and heat the mixture to 60-65 °C for 2-3 hours until hydrolysis is complete (monitored by TLC).[15]
- Cool the reaction mixture and acidify with 1M HCl to precipitate the carboxylic acid.
- Filter the solid, wash with water, and dry under vacuum.

Amide Coupling:

- Suspend the resulting carboxylic acid (1 eq.) in anhydrous DMF.
- Add a coupling agent such as EDC (1.2 eq.) and HOBt (1.2 eq.), followed by the desired primary or secondary amine (e.g., N,N-diethylethylenediamine, 1.1 eq.).
- Stir the reaction at room temperature overnight.
- Extract the product and purify by column chromatography to obtain the 2,4-dimethyl-5formyl-1H-pyrrole-3-carboxamide intermediate.

Knoevenagel Condensation:

- Dissolve the pyrrole carboxamide intermediate (1 eq.) and a substituted oxindole (e.g., 5-fluorooxindole, 1 eq.) in ethanol.
- Add a catalytic amount of a base, such as piperidine or pyrrolidine.
- Reflux the mixture for 4-8 hours. The product will typically precipitate out of the solution upon cooling.
- Filter the solid product, wash with cold ethanol, and dry to yield the final compound.[8]
- 5.2. Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)



This protocol is adapted for determining the IC₅₀ of a test compound against a target kinase. [12]

Methodology:

Reagent Preparation:

- \circ Prepare a serial dilution of the test compound (e.g., starting from 100 μ M) in a suitable buffer (e.g., kinase buffer containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).
- Prepare a solution of the target kinase conjugated to a Europium (Eu)-labeled anti-tag antibody.
- Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer.

Assay Procedure:

- In a 384-well plate, add 5 μL of the serially diluted test compound.
- Add 5 μL of the Eu-labeled kinase solution to each well.
- Add 5 μL of the Alexa Fluor™ 647-labeled tracer solution to each well.
- Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition:

- Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
- Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
- Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

Data Analysis:



- Plot the TR-FRET ratio against the logarithm of the test compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.

5.3. Protocol: Molecular Docking Study

This protocol outlines a general workflow for performing a molecular docking study to predict the binding mode of a pyrrole-carboxamide derivative in a kinase active site.[5]

Workflow Diagram

Preparation Phase 1. Prepare Protein 2. Prepare Ligand (e.g., PDB download, (e.g., 2D to 3D conversion, energy minimization) remove water, add hydrogens) Docking Phase 3. Define Binding Site & Generate Grid 4. Run Docking Algorithm (e.g., AutoDock Vina, Glide) Analysis Phase 5. Analyze Binding Poses (Scoring, Clustering) 6. Visualize Interactions (H-bonds, hydrophobic, etc.)

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General workflow for a molecular docking study.

Methodology:

• Protein Preparation:

- Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2) from the Protein Data Bank (PDB).
- Using software like Schrödinger Maestro or UCSF Chimera, prepare the protein by removing water molecules, adding hydrogen atoms, and repairing any missing side chains or loops.
- Assign protonation states and optimize the hydrogen bond network.

Ligand Preparation:

- Draw the 2D structure of the 2,4-dimethyl-1H-pyrrole-3-carboxamide derivative and convert it to a 3D structure.
- Perform energy minimization using a suitable force field (e.g., OPLS, MMFF94).
- Generate possible ionization states at physiological pH.

Grid Generation:

- Define the binding site (active site) on the protein. This is typically done by selecting the region around a co-crystallized ligand or by identifying key catalytic residues.
- Generate a docking grid or box that encompasses this defined binding site.

Docking Execution:

- Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the receptor grid.
- The algorithm will explore various conformations and orientations (poses) of the ligand within the binding site.



- Pose Analysis and Visualization:
 - Analyze the resulting docking poses based on their predicted binding affinity (docking score).
 - Visualize the top-scoring poses within the active site to analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues.
 This analysis helps rationalize the compound's activity and guide further optimization.[5]

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